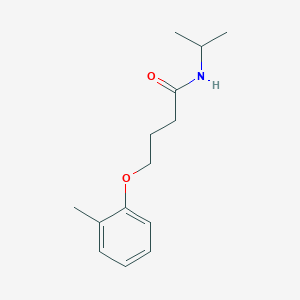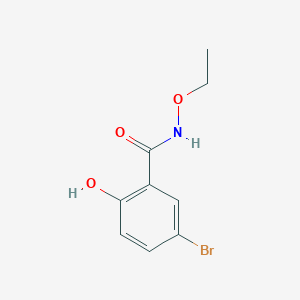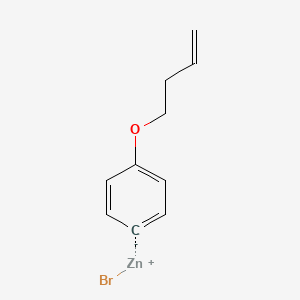
4-(3-Buten-1-oxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 4-(3-buten-1-oxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3-buten-1-oxy)phenyl bromide+Zn→4-(3-buten-1-oxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then typically dissolved in tetrahydrofuran to achieve the desired concentration of 0.25 M.
化学反応の分析
Types of Reactions
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of new carbon-carbon bonds, leading to complex organic molecules.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE involves its role as a nucleophile in chemical reactions. The compound donates electrons to electrophiles, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
4-(3-BUTEN-1-OXY)PHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.
4-(3-BUTEN-1-OXY)PHENYLLITHIUM: Contains lithium instead of zinc, offering different reactivity and selectivity.
4-(3-BUTEN-1-OXY)PHENYLCOPPER: Contains copper, used in different catalytic processes.
Uniqueness
4-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in tetrahydrofuran. It offers a balance between reactivity and selectivity, making it a valuable reagent in organic synthesis.
特性
分子式 |
C10H11BrOZn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC名 |
bromozinc(1+);but-3-enoxybenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,5-8H,1,3,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
PZLLIMLDXCQEGJ-UHFFFAOYSA-M |
正規SMILES |
C=CCCOC1=CC=[C-]C=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




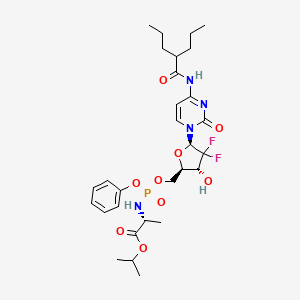
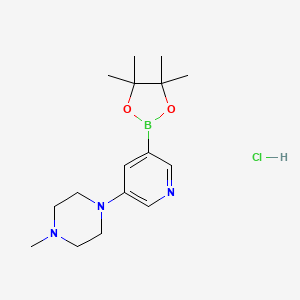
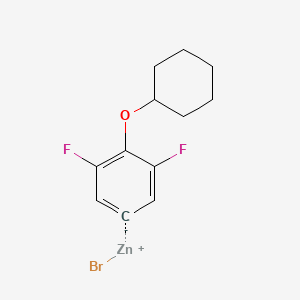

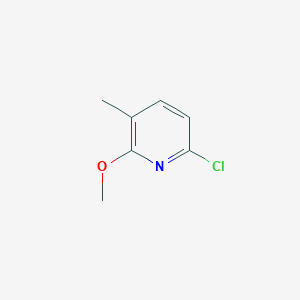
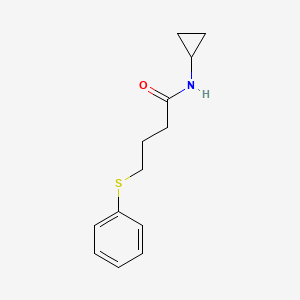
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
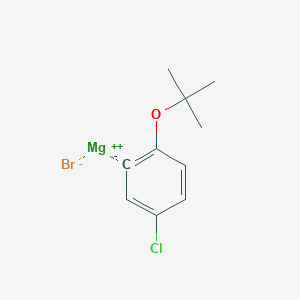

![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
